molecular formula C₂₅H₂₇NO₂ B1140784 N-Desmethyl-4'-hydroxy Tamoxifen CAS No. 170171-12-7

N-Desmethyl-4'-hydroxy Tamoxifen

Numéro de catalogue B1140784
Numéro CAS: 170171-12-7
Poids moléculaire: 373.49
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-Desmethyl-4’-hydroxy Tamoxifen” is a major metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). It is further metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is thought to be the major active form of tamoxifen in the body .


Synthesis Analysis

Tamoxifen is extensively metabolized by cytochrome P-450 in humans and rodents. The active, estrogen receptor-binding metabolites, 4-hydroxy TAM (OHT) and N-desmethyl TAM (DMT) have been well characterized . In the primary metabolic pathway, TAM is metabolized in the liver by cytochrome P450 enzymes CYP3A4/5 and CYP2D6 to N-desmethyl-tamoxifen (DMT) and 4-hydroxy-tamoxifen (4-OH), respectively. Through CYP3A4/5, 4-OH is converted to N-desmethyl-4-hydroxy-tamoxifen (endoxifen), whereas DMT is further metabolized to endoxifen via CYP2D6 .


Molecular Structure Analysis

The molecular structure of “N-Desmethyl-4’-hydroxy Tamoxifen” is complex and involves multiple functional groups. The metabolites 4-hydroxy-tamoxifen, N-desmethyl-tamoxifen, and 4-hydroxy-N-desmethyl-tamoxifen exhibit a binding energy in the estrogen receptor cavity of -10.69 kcal/mol, -10.9 kcal/mol, and -11.35 kcal/mol, respectively, and -1.45 kcal/mol, -9.29 kcal/mol, and -0.38 kcal/mol in the progesterone receptor .


Chemical Reactions Analysis

The chemical reactions involving “N-Desmethyl-4’-hydroxy Tamoxifen” are complex and involve multiple steps. The metabolites 4-hydroxy-tamoxifen, N-desmethyl-tamoxifen, and 4-hydroxy-N-desmethyl-tamoxifen are all involved in the metabolism of tamoxifen, with each metabolite undergoing different reactions .

Applications De Recherche Scientifique

1. Activation of Caspases and Induction of Apoptosis N-Desmethyl-4’-hydroxy Tamoxifen has been shown to activate caspases and induce apoptosis in rat mammary tumors and in human breast cancer cell lines . This suggests that it may play a role in inhibiting mammary carcinogenesis and tumor growth .

Estrogen Receptor Binding

The metabolites of Tamoxifen, including N-Desmethyl-4’-hydroxy Tamoxifen, have been found to bind to estrogen receptors . This binding activity is thought to contribute to the antitumor effect of Tamoxifen .

Pharmacokinetics in Different Genotypes

The pharmacokinetics of N-Desmethyl-4’-hydroxy Tamoxifen can vary depending on the genotype of the individual. For example, individuals with the African-specific CYP2D617 variant have been found to have significantly lower exposure levels to endoxifen compared to individuals with the CYP2D61 or *2 genotypes .

Potential Clinical Implications

The different exposure levels to endoxifen in individuals with different genotypes could potentially have clinical implications. For example, patients homozygous for the CYP2D6*17 variant may require different dosing strategies for Tamoxifen therapy .

Interaction with Other Medications

Plasma concentrations of N-Desmethyl-4’-hydroxy Tamoxifen in patients undergoing Tamoxifen therapy can be affected by other medications that the patient is taking . This suggests that it may be important to consider potential drug-drug interactions when prescribing Tamoxifen therapy.

Role in Tamoxifen Metabolism

N-Desmethyl-4’-hydroxy Tamoxifen is a major metabolite of Tamoxifen and plays a significant role in its metabolism . Understanding the metabolism of Tamoxifen can help in optimizing its therapeutic use.

Mécanisme D'action

Target of Action

N-Desmethyl-4’-hydroxy Tamoxifen, also known as endoxifen, is a major active metabolite of tamoxifen . Its primary targets are estrogen receptors (ERs) . These receptors play a crucial role in the growth and development of breast cancer cells .

Mode of Action

Endoxifen acts as a potent estrogen receptor antagonist . It binds to the estrogen receptors, blocking the binding of estrogen, and thereby inhibiting the estrogen-stimulated growth of breast cancer cells . Additionally, endoxifen and its parent compound, N-desmethyl-tamoxifen, have been found to inhibit aromatase activity . Aromatase is an enzyme that converts androgens into estrogens, and its inhibition leads to reduced estrogen synthesis .

Biochemical Pathways

The action of endoxifen affects several biochemical pathways. By antagonizing the estrogen receptors, it inhibits the estrogen-dependent cell growth and proliferation of ER-positive mammary tumors . Furthermore, by inhibiting aromatase, it reduces the synthesis of estrogen, further suppressing the growth of estrogen-dependent breast cancer cells .

Pharmacokinetics

Tamoxifen is extensively metabolized in the body to form various compounds, including endoxifen . This biotransformation is primarily carried out by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6 . Endoxifen is present in high levels in both the plasma and tumor tissues .

Result of Action

The result of endoxifen’s action is the inhibition of the growth of breast cancer cells. By blocking the estrogen receptors and inhibiting aromatase, endoxifen effectively suppresses the growth of estrogen-dependent breast cancer cells . In addition, endoxifen has been found to induce caspase-dependent apoptosis in breast cancer cells, providing another mechanism for its antitumor effect .

Action Environment

The action of endoxifen can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism of tamoxifen and hence the formation of endoxifen . Furthermore, genetic polymorphisms in the CYP2D6 enzyme can lead to variations in the metabolism of tamoxifen and the production of endoxifen, potentially affecting the efficacy of tamoxifen treatment .

Orientations Futures

The future directions for research on “N-Desmethyl-4’-hydroxy Tamoxifen” could include further studies on its metabolism, mechanism of action, and potential therapeutic applications. For instance, understanding its complex metabolism and pharmacokinetics is important for dose optimization . Additionally, larger population studies are required to understand the underlying mechanism of tamoxifen metabolism for optimization of its treatment .

Propriétés

IUPAC Name

4-[1-[4-[2-(methylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-3-24(19-9-13-22(27)14-10-19)25(20-7-5-4-6-8-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPBCGLMGLFHNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698530
Record name 4-(1-{4-[2-(Methylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-[4-[2-(Methylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol

CAS RN

170171-12-7
Record name 4-(1-{4-[2-(Methylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does Endoxifen exert its anti-cancer effects?

A1: Endoxifen, a potent metabolite of Tamoxifen, exhibits a high binding affinity for estrogen receptors (ER), similar to 4-hydroxytamoxifen. [] This binding interaction effectively blocks estrogen from binding to its receptors in breast cancer cells. [] Consequently, Endoxifen inhibits estrogen-dependent cell proliferation, effectively suppressing the growth of estrogen receptor-positive (ER+) breast cancer cells. []

Q2: What is the connection between CYP2D6 genetic variations and Endoxifen's effectiveness?

A2: Research indicates that the enzyme CYP2D6 plays a crucial role in the formation of Endoxifen from Tamoxifen. [] Patients carrying specific genetic variations in the CYP2D6 gene, such as the CYP2D64 variant allele, demonstrate significantly reduced CYP2D6 enzyme activity. [, ] This reduced activity leads to lower Endoxifen plasma concentrations during Tamoxifen treatment. [] Consequently, these patients might experience a diminished response to Tamoxifen therapy. [, ] Conversely, the CYP2C1917 allele, associated with increased enzyme activity, was linked to better outcomes during Tamoxifen treatment. []

Q3: Can formalin-fixed and paraffin-embedded (FFPE) tissues be used to quantify Endoxifen and other Tamoxifen metabolites?

A3: Yes, a sensitive and specific analytical method using liquid chromatography and tandem mass spectrometry (LC-MS/MS) has been developed to quantify Tamoxifen and its metabolites, including Endoxifen, in FFPE tissues. [] This method offers a valuable opportunity to retrospectively analyze archived tissue samples, providing insights into Tamoxifen metabolism and its correlation with treatment response. []

Q4: What are the future directions for research on Endoxifen and Tamoxifen therapy?

A5: Ongoing research focuses on exploring the relationship between Endoxifen and 4-hydroxytamoxifen serum concentrations and treatment outcomes. [] Investigating the potential of these metabolites as biomarkers for predicting Tamoxifen efficacy is crucial. [] Additionally, prospective clinical trials are necessary to validate the use of CYP2D6 genotyping in guiding personalized Tamoxifen therapy. [] Understanding the interplay between Endoxifen, other Tamoxifen metabolites, and patient genetics holds the key to optimizing breast cancer treatment strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.